4-Bromo-2-(2-chloroethyl)benzoyl chloride
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Overview
Description
4-Bromo-2-(2-chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-chloroethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-chloroethyl)benzoyl chloride typically involves the chlorination of 4-bromo-2-ethylbenzoyl chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-chloroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols
Scientific Research Applications
4-Bromo-2-(2-chloroethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include interactions with enzymes and proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-chloroacetophenone
- 4-Bromo-2-chlorobenzyl chloride
Uniqueness
4-Bromo-2-(2-chloroethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Biological Activity
4-Bromo-2-(2-chloroethyl)benzoyl chloride is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound's biological activity is of significant interest due to its potential applications in drug development, especially concerning antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, characterization, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves chlorination reactions of substituted benzoyl chlorides. The process can be optimized through various methods, including the use of chlorobenzene as a solvent and monitoring the reaction via gas chromatography (GC) to ensure high conversion rates and selectivity .
Table 1: Synthesis Parameters
Parameter | Value |
---|---|
Solvent | Chlorobenzene |
Reaction Time | 7 hours |
Temperature | 41°C |
Conversion Rate | >95% |
Selectivity | >90% |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The presence of halogen substituents, such as bromine and chlorine, has been shown to enhance the antimicrobial efficacy against various pathogens. For instance, compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating promising results .
Case Study: Antimicrobial Evaluation
In a comparative study, several benzoyl chloride derivatives were evaluated for their antimicrobial activities. The results indicated that compounds containing bromine exhibited enhanced activity compared to their non-brominated counterparts. The study reported MIC values ranging from 5 to 50 µg/mL for effective compounds, with this compound showing notable potency against gram-positive and gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 10 | S. aureus, E. coli |
4-Chloro-2-(2-chloroethyl)benzoyl chloride | 20 | S. epidermidis |
Benzoyl chloride | 50 | E. faecalis |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity in vitro. Research indicates that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and colorectal cancers. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways .
Table 3: Anticancer Activity Assessment
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HCT116 (Colorectal Cancer) | 12 | Cell cycle arrest |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on this compound indicate moderate toxicity levels at higher concentrations, necessitating further investigation into its therapeutic window .
Table 4: Toxicity Profile
Endpoint | Value |
---|---|
LC50 (mg/kg) | >100 |
Toxicological Classification | Moderate |
Properties
Molecular Formula |
C9H7BrCl2O |
---|---|
Molecular Weight |
281.96 g/mol |
IUPAC Name |
4-bromo-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7BrCl2O/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3-4H2 |
InChI Key |
RENZIMXJMNOMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCl)C(=O)Cl |
Origin of Product |
United States |
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